1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a synthetic urea derivative characterized by a 3,4-dimethoxybenzyl group and a thiophen-3-yl ethyl moiety modified with a 2-hydroxyethoxy substituent. The urea core (NH–CO–NH) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-23-15-4-3-13(9-16(15)24-2)10-19-18(22)20-11-17(25-7-6-21)14-5-8-26-12-14/h3-5,8-9,12,17,21H,6-7,10-11H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNBEIOETDJPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)OCCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a complex urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that incorporates a urea functional group along with various substituents that may influence its biological activity. The presence of methoxy groups and a thiophene ring suggests potential interactions with biological targets.
Structural Features
| Structural Feature | Description |
|---|---|
| Urea Group | Provides a site for hydrogen bonding, enhancing interaction with biological targets. |
| Methoxy Groups | Potential for methylation or demethylation reactions, influencing pharmacological properties. |
| Hydroxyethoxy Chain | May enhance solubility and bioavailability. |
| Thiophene Ring | Known for various biological activities including antimicrobial effects. |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the realms of anti-inflammatory , analgesic , and anticancer properties. The specific interactions with biological targets are still under investigation but show promise based on similar compounds.
- Anti-inflammatory Activity : Compounds with urea derivatives often exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Anticancer Properties : Similar structural compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds related to this structure have shown IC50 values in the low micromolar range against several cancer types .
- Analgesic Effects : The analgesic properties may be attributed to the modulation of pain pathways through the inhibition of specific receptors or enzymes involved in pain signaling .
Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor activity of structurally similar urea derivatives against multiple cancer cell lines, including breast (MDA-MB-231) and lung (EKVX) cancers. The results indicated that certain derivatives exhibited selective cytotoxicity with GI50 values ranging from 15 to 30 μM . This suggests that this compound may have comparable or enhanced efficacy due to its unique structural components.
Study 2: Inhibition of GSK-3β Activity
Another research focused on the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme in various cellular processes including cancer progression. A related compound showed a reduction in GSK-3β activity by 57% at 1 μM concentration, highlighting the potential for similar efficacy in our target compound .
Synthesis Pathways
The synthesis of this compound can be achieved through several routes involving the reaction of appropriate isocyanates with amines derived from substituted benzyl and thiophene structures. This multi-step synthesis allows for modifications that could enhance biological activity.
Synthetic Route Overview
- Formation of Urea : Reaction of a substituted isocyanate with an amine.
- Incorporation of Functional Groups : Sequential addition of methoxy and hydroxyethoxy moieties.
- Purification : Utilizing chromatography techniques to isolate the desired product.
Comparison with Similar Compounds
Table 1: Comparison of Thiophene-Urea Derivatives
Hydroxyethyl/Methoxyethyl Urea Analogs
Compounds like 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea (S1) and 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea (2) () highlight the role of ether and alcohol side chains:
- Solubility and Hydrogen Bonding : The target’s 2-hydroxyethoxy group combines ether and hydroxyl functionalities, likely improving aqueous solubility compared to the purely hydrophobic methoxyethyl group in compound 2. However, the hydroxyl group may increase metabolic susceptibility relative to methoxy derivatives .
- Aromatic Substituents : The trifluoromethylphenyl groups in S1 and 2 are highly electron-withdrawing, contrasting with the target’s electron-rich dimethoxybenzyl. This difference could influence binding to targets like anion receptors or enzymes dependent on π-π interactions .
Table 2: Ether/Alcohol Side Chain Comparisons
Benzodioxole and Indole Derivatives
- Bioisosteric Potential: The thiophen-3-yl group could act as a bioisostere for indole or benzodioxole moieties, though its smaller size and reduced aromaticity may alter binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
